Dibencil D,L-Stepholidina

Descripción general

Descripción

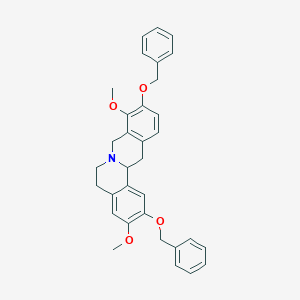

Dibenzyl D,L-Stepholidine is a chemical compound with the molecular formula C₃₃H₃₃NO₄ and a molecular weight of 507.62 g/mol . It is an intermediate used in the synthesis of D,L-Stepholidine, a compound known for its pharmacological properties . Dibenzyl D,L-Stepholidine is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Aplicaciones Científicas De Investigación

Dibenzyl D,L-Stepholidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various isoquinoline derivatives, which are important in the development of new pharmaceuticals.

Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.

Mecanismo De Acción

Target of Action

Dibenzyl D,L-Stepholidine, also known as L-SPD, is a bioactive compound extracted from the Chinese herb Stephania . It is unique in that it acts as both an agonist and antagonist on different dopamine receptors. Specifically, it acts as an agonist on the D1-type dopamine receptor and an antagonist on the D2-type dopamine receptor .

Mode of Action

The mode of action of L-SPD involves its interaction with these dopamine receptors. As a D1 agonist, L-SPD binds to the D1 receptor and activates it .

Biochemical Pathways

The activation of the D1 receptor and the blocking of the D2 receptor by L-SPD can affect various biochemical pathways. These pathways are primarily related to the neurotransmitter dopamine, which plays a crucial role in reward, motivation, memory, and other functions .

Result of Action

The dual action of L-SPD on the D1 and D2 dopamine receptors can have various effects at the molecular and cellular levels. For instance, it has been found to have neuroprotective effects and can inhibit heroin-induced reinstatement . This suggests that L-SPD could potentially be used in the treatment of opiate addiction .

Análisis Bioquímico

Cellular Effects

L-Stepholidine, a related compound, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

L-Stepholidine, a related compound, has been shown to exert its effects at the molecular level . It has been found to have dopamine D1-type receptor agonistic activity and D2-type receptor antagonistic activity .

Dosage Effects in Animal Models

L-Stepholidine, a related compound, has been shown to have antipsychotic-like effects in animal models for schizophrenia .

Métodos De Preparación

The synthesis of Dibenzyl D,L-Stepholidine involves several steps, starting from basic organic compounds. The synthetic route typically includes the following steps:

Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Benzylation: The next step involves the benzylation of the isoquinoline core. This is achieved by reacting the intermediate with benzyl chloride in the presence of a base such as sodium hydride.

Análisis De Reacciones Químicas

Dibenzyl D,L-Stepholidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroisoquinoline derivatives.

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and methoxy-substituted isoquinolines.

Comparación Con Compuestos Similares

Dibenzyl D,L-Stepholidine belongs to the class of tetrahydroprotoberberines, which are compounds extracted from the Chinese herb Corydalis ambigua and various species of Stephania . Similar compounds include:

L-Stepholidine: Known for its dual action on dopamine receptors, similar to Dibenzyl D,L-Stepholidine.

Tetrahydropalmatine: Another tetrahydroprotoberberine with sedative and analgesic properties.

Corydaline: A compound with potential anti-inflammatory and analgesic effects.

Dibenzyl D,L-Stepholidine is unique due to its specific benzylation pattern and its dual action on dopamine receptors, which distinguishes it from other tetrahydroprotoberberines .

Actividad Biológica

Dibenzyl D,L-Stepholidine, a compound derived from the tetrahydroberberine alkaloid family, has garnered significant attention for its multifaceted biological activities, particularly its interactions with dopamine receptors. This article delves into the biological activity of Dibenzyl D,L-Stepholidine, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Dibenzyl D,L-Stepholidine is characterized by its unique structure, which allows it to interact with various dopamine receptor subtypes. The compound acts primarily as a D1 receptor agonist and a D2 receptor antagonist . This dual action is crucial for its potential therapeutic effects in neuropsychiatric disorders.

- D1 Receptor Agonism : Dibenzyl D,L-Stepholidine binds to D1 receptors, enhancing dopaminergic signaling, which may improve cognitive functions and alleviate symptoms associated with schizophrenia .

- D2 Receptor Antagonism : By antagonizing D2 receptors, the compound may mitigate the side effects commonly associated with traditional antipsychotics, such as extrapyramidal symptoms .

Neuroprotective Properties

Research indicates that Dibenzyl D,L-Stepholidine exhibits neuroprotective effects , making it a candidate for treating neurodegenerative diseases. Its ability to modulate dopamine signaling pathways suggests potential applications in conditions like Parkinson's disease and Alzheimer's disease.

Antipsychotic Potential

Studies have demonstrated that Dibenzyl D,L-Stepholidine has antipsychotic properties comparable to atypical antipsychotics. It effectively reduces amphetamine-induced locomotion and exhibits a favorable side effect profile at therapeutic doses .

In Vitro Studies

In vitro studies have shown that Dibenzyl D,L-Stepholidine has significant affinity for various dopamine receptors:

| Receptor Type | Affinity (nM) |

|---|---|

| D1 | High |

| D2 | Moderate |

| D3 | Moderate |

| D4 | Low |

| D5 | High |

These findings suggest that the compound can selectively modulate dopaminergic activity, which is pivotal for its therapeutic efficacy .

In Vivo Studies

In vivo experiments using animal models have provided insights into the pharmacokinetic profile of Dibenzyl D,L-Stepholidine. It has been observed to produce dose-dependent receptor occupancy:

- D1 Receptor Occupancy : 9-77% at doses ranging from 0.3 to 30 mg/kg.

- D2 Receptor Occupancy : 44-94% at doses ranging from 1 to 30 mg/kg.

These results underline its potential as an effective treatment option for psychotic disorders while minimizing the risk of significant side effects associated with high D2 receptor occupancy .

Propiedades

IUPAC Name |

3,9-dimethoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33NO4/c1-35-31-18-26-15-16-34-20-28-25(13-14-30(33(28)36-2)37-21-23-9-5-3-6-10-23)17-29(34)27(26)19-32(31)38-22-24-11-7-4-8-12-24/h3-14,18-19,29H,15-17,20-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGSKEIBKZYUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554300 | |

| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62744-18-7 | |

| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.